molecular formula C6H10Cl2N2O B13335404 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride

Cat. No.: B13335404
M. Wt: 197.06 g/mol
InChI Key: QDPQBHKTJRYPPM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with hydroxylamine to form the isoxazole ring, followed by hydrogenation to obtain the tetrahydro form .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly in the brain.

    Medicine: Investigated for its potential therapeutic effects, especially in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with gamma-aminobutyric acid (GABA) receptors in the brain. It acts as a GABA receptor agonist, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. This interaction is particularly significant with delta-subunit-containing GABA receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride is unique due to its specific interaction with delta-subunit-containing GABA receptors, which distinguishes it from other GABA receptor agonists. This specificity makes it a valuable tool in neurological research and potential therapeutic applications .

Properties

Molecular Formula

C6H10Cl2N2O

Molecular Weight

197.06 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine;dihydrochloride

InChI

InChI=1S/C6H8N2O.2ClH/c1-2-7-3-5-4-8-9-6(1)5;;/h4,7H,1-3H2;2*1H

InChI Key

QDPQBHKTJRYPPM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1ON=C2.Cl.Cl

Origin of Product

United States

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